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molecular formula C26H44S2Sn B3049597 Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- CAS No. 211737-37-0

Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-

Cat. No. B3049597
M. Wt: 539.5 g/mol
InChI Key: MYCOAFFQVYUDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450723B2

Procedure details

5′,2″:5″,2′″:5′″,2″″-pentathiophene (6TTTTT6) is now discussed. The compound 5′-hexyl-5-tributylstannylbithiophene is prepared from 2′-hexylbithiophene using the procedure described for 2-(tri-n-butylstannyl)-5-(4-n-hexylphenyl)thiophene. A measured 6.25 mmol of this compound, 2.5 mmol of 2,5-dibromothiophene, 145 mg of tetrakis(triphenylphosphine)palladium, and 35 mL of toluene are heated just below reflux for three days under nitrogen. The precipitate is successively washed with dilute hydrochloric acid, water, and acetone, and recrystallized from mesitylene with hot filtration.
[Compound]
Name
2′-hexylbithiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5′″,2″″-pentathiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(tri-n-butylstannyl)-5-(4-n-hexylphenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
6.25 mmol
Type
reactant
Reaction Step Four
Quantity
2.5 mmol
Type
reactant
Reaction Step Four
Quantity
145 mg
Type
catalyst
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])[C:6]1[S:7][C:8]([C:11]2C=C[C:14]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:13][CH:12]=2)=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].BrC1[S:33]C(Br)=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:17]([C:14]1[S:33][C:11]([C:8]2[S:7][C:6]([Sn:5]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:1][CH2:2][CH2:3][CH3:4])=[CH:10][CH:9]=2)=[CH:12][CH:13]=1)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |^1:41,43,62,81|

Inputs

Step One
Name
2′-hexylbithiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5′″,2″″-pentathiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(tri-n-butylstannyl)-5-(4-n-hexylphenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C=1SC(=CC1)C1=CC=C(C=C1)CCCCCC)(CCCC)CCCC
Step Four
Name
compound
Quantity
6.25 mmol
Type
reactant
Smiles
Name
Quantity
2.5 mmol
Type
reactant
Smiles
BrC=1SC(=CC1)Br
Name
Quantity
145 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
below reflux for three days under nitrogen
Duration
3 d
WASH
Type
WASH
Details
The precipitate is successively washed with dilute hydrochloric acid, water, and acetone
CUSTOM
Type
CUSTOM
Details
recrystallized from mesitylene with hot filtration

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(S1)C=1SC(=CC1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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